Imipenem EP impurity B
CAS No.:
Cat. No.: VC16203020
Molecular Formula: C12H19N3O5S
Molecular Weight: 317.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N3O5S |
|---|---|
| Molecular Weight | 317.36 g/mol |
| IUPAC Name | 4-[2-(aminomethylideneamino)ethylsulfanyl]-2-(1-carboxy-2-hydroxypropyl)-3,4-dihydro-2H-pyrrole-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20) |
| Standard InChI Key | GGEWNUMDSNUHAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O |
Introduction
| Property | Value | Source |
|---|---|---|
| Boiling point | 594.1 ± 60.0 °C (Predicted) | |
| Density | 1.55–1.60 g/cm³ (Predicted) | |
| pKa | -1.98 ± 0.60 (Predicted) | |
| LogP | -3.14 | |
| Exact mass | 317.104553 Da |
These properties influence its solubility, stability, and chromatographic behavior during analytical testing .
Synthesis and Formation Pathways
Origin in Imipenem Manufacturing
Imipenem EP Impurity B arises during the synthesis or storage of imipenem via:
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Hydrolysis of the β-lactam ring, leading to ring-opening and formation of the carboxylic acid moiety.
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Oxidative degradation of the side chain, particularly at the thioether linkage .
Process-related factors such as pH, temperature, and residual solvents accelerate its formation .
Synthetic Routes
While detailed synthetic protocols are proprietary, supplier data suggest the following steps:
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Ring-opening of imipenem using nucleophiles (e.g., water) under acidic conditions.
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Acylation of the resulting intermediate with formimidamide derivatives.
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Purification via reverse-phase chromatography to achieve ≥95% purity .
Major suppliers include Moxin Chemicals (China) and Career Henan Chemical Co, offering the impurity at scales from milligrams to kilograms .
Analytical Characterization and Detection
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the primary method for quantifying Imipenem EP Impurity B. Typical conditions include:
| Parameter | Specification |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile phase | Acetonitrile: phosphate buffer |
| Flow rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention time | ~8–10 minutes |
SynZeal reports a limit of detection (LOD) of 0.05% and limit of quantification (LOQ) of 0.15% relative to imipenem .
Spectroscopic Techniques
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Mass spectrometry (LC-MS): ESI+ mode with m/z 318.11 [M+H]⁺ confirms molecular identity .
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NMR spectroscopy: Key signals include δ 2.85–3.20 (pyrrolidine protons) and δ 4.30 (hydroxyethyl group) .
Regulatory and Pharmacopeial Standards
Compliance Guidelines
Imipenem EP Impurity B is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) with stringent limits:
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Identification threshold: 0.10% (w/w).
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Qualification threshold: 0.15% (w/w).
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Toxicological concern: Classified as a non-genotoxic impurity based on structural alerts .
Supplier Compliance Data
| Supplier | Purity | Price (USD) | Minimum Order |
|---|---|---|---|
| Moxin Chemicals | ≥95% | $0.00–0.00/mg | 10 mg |
| Career Henan Chemical Co | ≥99% | $1.00/g | 1 g |
Suppliers must provide Certificates of Analysis (CoA) with EP/USP traceability for regulatory submissions .
Applications in Pharmaceutical Research
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